4-(4-methoxyphenoxy)benzenesulfonyl Chloride

説明

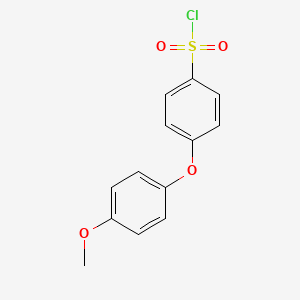

4-(4-Methoxyphenoxy)benzenesulfonyl chloride is an organic compound with the molecular formula C13H11ClO4S and a molecular weight of 298.75 g/mol . This compound is known for its unique chemical structure, which includes a methoxyphenoxy group attached to a benzenesulfonyl chloride moiety. It is primarily used in research and industrial applications due to its reactivity and versatility.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenoxy)benzenesulfonyl chloride typically involves the reaction of 4-methoxyphenol with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity .

化学反応の分析

Types of Reactions

4-(4-Methoxyphenoxy)benzenesulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Hydrolysis: Water or aqueous bases such as sodium hydroxide can be used to hydrolyze the sulfonyl chloride group.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonic Acids: Formed by hydrolysis of the sulfonyl chloride group.

科学的研究の応用

Synthesis of Pharmaceutical Compounds

4-(4-Methoxyphenoxy)benzenesulfonyl chloride serves as a crucial intermediate in the synthesis of diverse pharmaceutical agents. Its ability to participate in various chemical reactions allows for the development of new medications targeting a range of diseases.

Case Study: Nonsteroidal Progesterone Receptor Antagonists

Research has demonstrated that derivatives of benzenesulfonamide, which include this compound, can act as nonsteroidal progesterone receptor antagonists. These compounds have shown promise in treating conditions such as uterine leiomyoma and endometriosis, highlighting their therapeutic potential in reproductive health .

Development of Agrochemicals

In the agrochemical sector, this compound is utilized to formulate effective pesticides and herbicides. The incorporation of this compound enhances the efficacy and specificity of these agrochemicals, contributing to improved crop yields.

Example: Herbicide Formulation

Research indicates that sulfonyl chlorides can be modified to develop herbicides that selectively inhibit specific enzymes in target plants while being safe for crops. This selectivity is critical for sustainable agricultural practices.

Polymer Chemistry

The compound is also employed in producing specialty polymers. Its unique chemical structure allows for the introduction of specific functional groups that enhance the performance characteristics of polymers used in various applications, including coatings and adhesives.

Application: Specialty Coatings

Polymers synthesized using this compound exhibit improved adhesion and durability, making them suitable for high-performance coatings used in automotive and industrial applications.

Research in Organic Chemistry

As a reagent in organic synthesis, this compound facilitates complex reactions essential for advancing chemical research. Its reactivity allows chemists to explore new synthetic pathways and develop novel compounds.

Research Insight: Reaction Mechanisms

Studies have shown that this compound can participate in nucleophilic substitution reactions, leading to the formation of various sulfonamide derivatives. These derivatives are valuable in medicinal chemistry for developing new therapeutic agents.

Diagnostic Reagents

The compound is also instrumental in preparing diagnostic reagents used in medical and environmental testing. Its ability to form stable complexes with biological molecules makes it suitable for developing assays and tests.

Example: Immunoassays

In immunoassays, this compound can be used to label antibodies or antigens, enhancing the sensitivity and specificity of detection methods employed in clinical diagnostics.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Synthesis | Intermediate for developing new medications |

| Agrochemical Development | Formulation of selective pesticides and herbicides |

| Polymer Chemistry | Production of specialty polymers with enhanced properties |

| Organic Chemistry Research | Reagent facilitating complex organic reactions |

| Diagnostic Reagents | Preparation of assays for medical and environmental testing |

作用機序

The mechanism of action of 4-(4-methoxyphenoxy)benzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. The methoxyphenoxy group can also participate in various chemical reactions, contributing to the compound’s overall reactivity .

類似化合物との比較

4-(4-Methoxyphenoxy)benzenesulfonyl chloride can be compared with other sulfonyl chlorides such as:

Benzenesulfonyl chloride: Lacks the methoxyphenoxy group, making it less versatile in certain reactions.

4-Methylbenzenesulfonyl chloride: Contains a methyl group instead of a methoxyphenoxy group, resulting in different reactivity and applications.

The presence of the methoxyphenoxy group in this compound makes it unique and provides additional reactivity, making it a valuable compound in various research and industrial applications.

生物活性

4-(4-Methoxyphenoxy)benzenesulfonyl chloride (CAS No. 370065-09-1) is a sulfonyl chloride compound with significant applications in organic synthesis and pharmaceutical development. This article explores its biological activity, including antimicrobial, cytotoxic, and potential therapeutic effects.

- Molecular Formula : C13H11ClO4S

- Molecular Weight : 284.74 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its derivatives, which exhibit various pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of sulfonamide derivatives, including those related to this compound. In a comparative analysis, several compounds demonstrated significant antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus.

| Compound | Minimum Inhibitory Concentration (MIC) in µg/mL |

|---|---|

| 8b | 5 |

| 6b | 10 |

| Sulfisoxazole | 15 |

| Gentamicin | 1 |

These results suggest that derivatives of this compound may serve as effective antibacterial agents, potentially offering new therapeutic options for treating infections .

Cytotoxicity and Apoptosis

The cytotoxic effects of this compound and its derivatives have been evaluated in various cancer cell lines. Studies indicate that certain derivatives induce apoptosis in cancer cells through the activation of specific pathways.

- Cell Lines Tested : HeLa, MCF-7, and A549.

- Mechanism : Induction of apoptosis via mitochondrial pathways and caspase activation.

Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry examined a series of benzenesulfonamide derivatives for their potential as nonsteroidal progesterone receptor antagonists. Among these, a derivative of this compound exhibited notable binding affinity for the progesterone receptor, suggesting its potential role in treating conditions like endometriosis and breast cancer .

Evaluation of Antifibrinolytic Properties

Research has also explored the antifibrinolytic properties of compounds related to sulfonamides. A specific derivative demonstrated significant efficacy in reducing bleeding time in vivo, outperforming standard treatments at lower doses . This highlights the therapeutic versatility of sulfonamide-based compounds.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Antimicrobial Action : Disruption of bacterial cell wall synthesis.

- Cytotoxicity : Induction of reactive oxygen species (ROS) leading to cell death.

- Receptor Modulation : Binding to progesterone receptors influencing hormonal pathways.

特性

IUPAC Name |

4-(4-methoxyphenoxy)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO4S/c1-17-10-2-4-11(5-3-10)18-12-6-8-13(9-7-12)19(14,15)16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDIKIJUPJYLXDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394932 | |

| Record name | 4-(4-methoxyphenoxy)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

370065-09-1 | |

| Record name | 4-(4-methoxyphenoxy)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。